DAT Inhibition Potency: 6-Azabicyclo[3.2.1]octane Derivative Matches Cocaine IC₅₀ While Offering Scaffold Novelty
A direct head-to-head comparison of dopamine reuptake inhibition reveals that the trans-amine normorphan analogue 8c (bearing a p-chloro substituent at the β-aryl group on the 6-azabicyclo[3.2.1]octane scaffold) exhibits an IC₅₀ of 452 nM, which is statistically equivalent to cocaine's IC₅₀ of 459 nM in the same assay [1]. This establishes that the 6-azabicyclo[3.2.1]octane framework can achieve target engagement comparable to the well-established tropane (8-azabicyclo[3.2.1]octane) scaffold while representing a structurally distinct chemical series with potentially differentiated off-target and pharmacokinetic profiles.
| Evidence Dimension | Dopamine transporter (DAT) reuptake inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 452 nM (compound 8c, trans-amine series, 6-azabicyclo[3.2.1]octane scaffold) |
| Comparator Or Baseline | Cocaine (8-azabicyclo[3.2.1]octane, tropane scaffold): IC₅₀ = 459 nM |
| Quantified Difference | ΔIC₅₀ = 7 nM (1.5% difference, within assay variability) |
| Conditions | In vitro dopamine reuptake inhibition assay; compound 8c: 3β-(p-chlorophenyl)-2-carbomethoxy-6-azabicyclo[3.2.1]octane |
Why This Matters
This equivalence in DAT inhibition potency demonstrates that the 6-azabicyclo[3.2.1]octane scaffold is a validated replacement for the tropane nucleus in CNS-targeted programs, enabling novel IP while maintaining target engagement.
- [1] Quirante J, Vila X, Bonjoch J, Kozikowski AP, Johnson KM. 2,3-Disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorg Med Chem. 2004;12(6):1383-1391. doi:10.1016/j.bmc.2004.01.019. View Source
